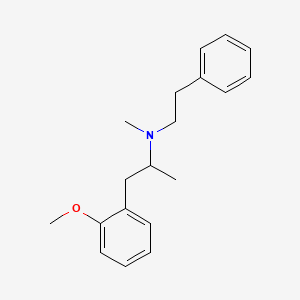
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, commonly known as methoxyphenamine (MPA), is a psychoactive drug that belongs to the amphetamine class. MPA has been used as a research chemical due to its potential to stimulate the central nervous system. It has been found to exhibit a range of biochemical and physiological effects, making it a subject of interest for scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect is similar to that of other amphetamines, such as methamphetamine.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. It has been used as a standard in studies of amphetamine derivatives and has been found to be a useful tool for investigating the mechanisms of action of amphetamines.
However, there are also limitations to the use of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine in lab experiments. Its effects are similar to those of other amphetamines, making it difficult to distinguish its specific effects from those of other compounds. Additionally, its psychoactive effects may make it difficult to control for confounding variables in behavioral studies.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine. One area of interest is the development of new amphetamine derivatives with improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine use, particularly with regard to its potential for addiction and neurotoxicity.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, or 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine, is a psychoactive drug that has been used in scientific research due to its potential to stimulate the central nervous system. It has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine may lead to the development of new amphetamine derivatives with improved therapeutic potential and a better understanding of the long-term effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine use.
Métodos De Síntesis
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine can be synthesized using a variety of methods, including the reductive amination of 2-methoxyphenylacetonitrile with N-methyl-2-phenylethylamine. Another method involves the reaction of 2-methoxyphenylacetone with N-methyl-2-phenylethylamine in the presence of a reducing agent like sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine has been used in several scientific studies, including research on the mechanisms of action of amphetamines. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the stimulant effects of 1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)-2-propanamine.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-18-11-7-8-12-19(18)21-3)20(2)14-13-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJBPDQKAZBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)
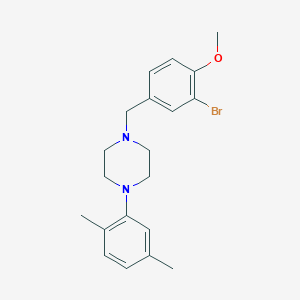
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
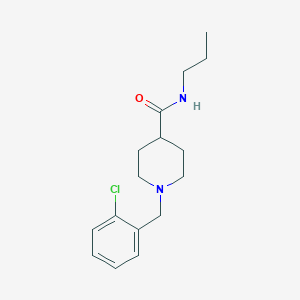
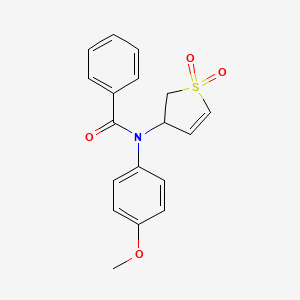
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)
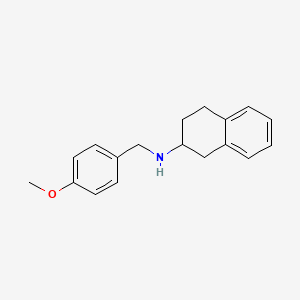
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)